Poly-L-lysine (hydrochloride)

Descripción

BenchChem offers high-quality Poly-L-lysine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly-L-lysine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

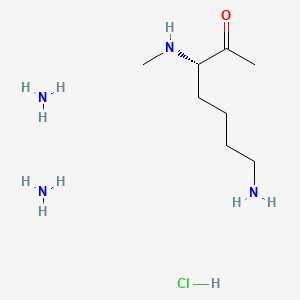

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C8H25ClN4O |

|---|---|

Peso molecular |

228.76 g/mol |

Nombre IUPAC |

(3S)-7-amino-3-(methylamino)heptan-2-one;azane;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH.2H3N/c1-7(11)8(10-2)5-3-4-6-9;;;/h8,10H,3-6,9H2,1-2H3;1H;2*1H3/t8-;;;/m0.../s1 |

Clave InChI |

RJSGGBUKHBITLZ-CZDIJEQGSA-N |

SMILES isomérico |

CC(=O)[C@H](CCCCN)NC.N.N.Cl |

SMILES canónico |

CC(=O)C(CCCCN)NC.N.N.Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Poly-L-lysine Hydrochloride for Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-L-lysine hydrochloride (PLL) is a synthetic, positively charged polymer widely employed in cell culture and various biomedical applications to promote the adhesion of cells to solid substrates. This in-depth technical guide elucidates the core mechanism of action by which PLL facilitates cell adhesion, details relevant experimental protocols, presents quantitative data for optimizing its use, and explores the potential downstream cellular signaling events. The primary mechanism is a non-specific electrostatic interaction between the polycationic PLL and the net negative charges present on both the cell membrane and the culture substrate. This guide provides a comprehensive resource for researchers seeking to effectively utilize PLL and understand its fundamental interactions with biological systems.

Core Mechanism of Action: Electrostatic Interaction

The principal mechanism driving Poly-L-lysine-mediated cell adhesion is rooted in fundamental electrostatic principles. Both the surfaces of cultured cells and standard tissue culture substrates (such as polystyrene and glass) exhibit a net negative charge at physiological pH.[1] PLL, a homopolymer of the amino acid L-lysine, possesses a primary amine group on its side chain that is protonated and positively charged at neutral pH.

When a solution of PLL is applied to a culture surface, the polymer adsorbs to the substrate, effectively masking the inherent negative charge and creating a uniform layer of positive charges.[2] This polycationic surface then serves as an electrostatic anchor for the negatively charged cell membrane, promoting rapid and firm attachment of a wide variety of cell types.[1][3] This non-specific adhesion mechanism is independent of specific cell surface receptors, making PLL a versatile tool for immobilizing cells that may not readily adhere to untreated surfaces.

The key components of this interaction are:

-

The Polycationic Surface: The adsorbed PLL layer presents a high density of positively charged amine groups.

-

The Polyanionic Cell Surface: The cell membrane is rich in negatively charged molecules, including sialic acid residues on glycoproteins and glycolipids, as well as the phosphate (B84403) head groups of phospholipids.

-

The Culture Substrate: Materials like glass and tissue culture-treated polystyrene are negatively charged.

Figure 1. The electrostatic mechanism of Poly-L-lysine mediated cell adhesion.

Quantitative Data on Poly-L-lysine for Cell Adhesion

The effectiveness of PLL in promoting cell adhesion is influenced by several factors, including its molecular weight and the concentration used for coating. The optimal conditions can vary depending on the cell type.

| Parameter | Value/Range | Cell Type/Condition | Key Findings | Reference |

| Optimal Concentration | 0.1 mg/mL | General Use | Recommended for coating 25 cm² surfaces. | [4] |

| 1 µg/mL | Mesenchymal Stem Cells (MSCs) | Enhanced adhesion, spreading, and proliferation. | ||

| 10 µg/mL | Mesenchymal Stem Cells (MSCs) | Induced cell detachment and spheroid formation. | ||

| Molecular Weight (MW) | >30,000 Da | General Use | Generally effective for promoting cell adhesion. | [4] |

| 70,000-150,000 Da | General Use | A commonly used and effective range. | ||

| 72,000 g/mol (at 0.1 mg/mL) | Red Blood Cells | Resulted in the largest cell spreading. | ||

| Surface Charge (Zeta Potential) | +25 mV | Magnetic Nanoparticles coated with PLL | Indicates a strong positive surface charge. | |

| Adhesion Strength | 10 to 30 dyn/cm² | Chick Embryo Neurons | Adhesion strength increased with applied shear stress. |

Potential Signaling Pathways and Cellular Responses

While the primary mechanism of PLL-mediated adhesion is non-specific, there is emerging evidence that the physical act of adhesion to a charged surface can elicit cellular responses and potentially engage signaling pathways.

Role of Proteoglycans

Cell surface proteoglycans, such as syndecans, are transmembrane proteins with heparan sulfate (B86663) glycosaminoglycan chains that are negatively charged. These molecules can interact with the positively charged PLL substrate. While not a specific ligand-receptor interaction, this binding can lead to the clustering of syndecans, which in turn can initiate intracellular signaling cascades that influence the organization of the actin cytoskeleton and modulate cell adhesion and migration.[5]

Formation of Focal Adhesion-like Structures

Although PLL does not contain specific binding motifs for integrins, some studies have shown the formation of focal adhesion-like structures on PLL-coated surfaces. This may be due to the clustering of cell adhesion molecules, including integrins, as a secondary response to the initial electrostatic attachment. The recruitment of focal adhesion proteins such as vinculin and talin has been observed in cells adhered to PLL, suggesting the activation of mechanotransduction pathways.[6][7]

Considerations and Caveats

It is important to note that PLL is a synthetic molecule and does not present specific ligands for cell surface receptors in the way that extracellular matrix proteins like fibronectin or laminin (B1169045) do.[2] Therefore, any signaling events are likely a downstream consequence of the physical adhesion and changes in cell morphology rather than direct receptor activation. Furthermore, high concentrations of PLL can be cytotoxic to some cell types, and for cells that secrete proteases, the L-isoform (PLL) can be degraded over time. In such cases, the D-isoform, Poly-D-lysine (PDL), which is resistant to enzymatic degradation, is a preferred alternative.

Figure 2. Potential downstream signaling events following cell adhesion to Poly-L-lysine.

Experimental Protocols

Standard Protocol for Coating Cultureware with Poly-L-lysine

This protocol is a general guideline and may require optimization for specific cell lines and applications.

Materials:

-

Poly-L-lysine hydrochloride (MW 70,000-150,000 Da)

-

Sterile tissue culture grade water

-

Culture vessels (e.g., plates, flasks, coverslips)

Procedure:

-

Prepare a 0.1 mg/mL stock solution of PLL by dissolving 5 mg of PLL in 50 mL of sterile tissue culture grade water. For pre-dissolved PLL solutions, this step is not necessary.

-

Aseptically coat the culture surface with the PLL solution. A volume of 1.0 mL per 25 cm² is recommended.

-

Gently rock the culture vessel to ensure the entire surface is evenly coated.

-

Incubate at room temperature for 5-15 minutes.

-

Aspirate the PLL solution and thoroughly rinse the surface with sterile tissue culture grade water.

-

Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[3]

Figure 3. Experimental workflow for coating cultureware with Poly-L-lysine.

Cell Adhesion Assay

This protocol can be used to quantify cell adhesion to PLL-coated surfaces.

Materials:

-

PLL-coated and uncoated (control) culture plates

-

Cell suspension of interest

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

A method for cell quantification (e.g., crystal violet staining, fluorescence-based assay)

Procedure:

-

Seed cells at a desired density onto both PLL-coated and uncoated wells.

-

Incubate for a specified time (e.g., 1-4 hours) to allow for cell attachment.

-

Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes can be adjusted to vary the stringency of the assay.

-

Quantify the number of adherent cells in each well.

-

Compare the number of adherent cells on PLL-coated surfaces to the uncoated controls to determine the effect of PLL on cell adhesion.

Conclusion

Poly-L-lysine hydrochloride is a valuable and versatile tool for promoting cell adhesion in a wide range of research applications. Its mechanism of action is primarily driven by non-specific electrostatic interactions, providing a positively charged surface that attracts and binds the negatively charged cell membrane. While this interaction is generally considered to be independent of specific signaling pathways, researchers should be aware of the potential for downstream cellular responses, particularly those related to the clustering of cell surface molecules and the organization of the cytoskeleton. The choice of PLL molecular weight and coating concentration should be optimized for the specific cell type and experimental goals to ensure robust and reproducible results. This guide provides the foundational knowledge and practical protocols to effectively utilize PLL in the laboratory.

References

- 1. Poly-L-Lysine Cell Attachment Protocol [merckmillipore.com]

- 2. biomat.it [biomat.it]

- 3. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]

- 4. Clustering of lipids driven by integrin - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. Syndecan proteoglycans and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FAK, Vinculin, and Talin Control Mechanosensitive YAP Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Poly-L-lysine-and-ε-Poly-L-lysine-for-Research-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of α-Poly-L-lysine (α-PLL) and ε-Poly-L-lysine (ε-PLL), detailing their structural differences, properties, and applications in research and development.

Core Structural and Chemical Differences

The fundamental distinction between α-PLL and ε-PLL lies in the peptide bond linkage between lysine (B10760008) monomers. In α-PLL, the bond forms between the α-carboxyl group and the α-amino group, which is the conventional peptide bond found in proteins.[1] In contrast, ε-PLL is formed by a peptide bond between the α-carboxyl group and the ε-amino group of the lysine side chain.[1][2] This unique, non-proteinaceous linkage in ε-PLL results in a different molecular structure and confers distinct biological and chemical properties.[1]

Comparative Analysis: Source, Properties, and Bioactivity

| Property | α-Poly-L-lysine (α-PLL) | ε-Poly-L-lysine (ε-PLL) |

| Source/Synthesis | Primarily synthetic, produced via chemical or enzymatic polymerization of L-lysine.[1][3] | Natural product of bacterial fermentation, typically by Streptomyces albulus.[1][3][4] |

| Molecular Structure | Linear polymer with conventional α-peptide bonds, can form secondary structures like α-helices.[1][2] | Linear homopolymer with unusual ε-isopeptide bonds.[2][5] |

| Molecular Weight | Typically ranges from 5-30 kDa, but can be synthesized to higher weights.[1] | Typically 3-5 kDa (25-35 lysine residues).[1][6][7] |

| Biocompatibility | Generally biocompatible and non-antigenic.[8] | Highly biocompatible, biodegradable, and non-toxic to humans.[9] |

| Cytotoxicity | Can be cytotoxic at high concentrations, dependent on molecular weight and cell type.[10][11] | Generally regarded as safe (GRAS) with low cytotoxicity, especially at concentrations used in food and biomedical applications.[6][12] |

| Biodegradability | Biodegradable.[8] | Readily biodegradable.[4][9] |

| Primary Application | Cell culture surface coating to promote cell adhesion.[2][3][13] | Food preservative, antimicrobial agent, and drug delivery carrier.[1][4][9] |

| Antimicrobial Activity | Less active than ε-PLL.[14] | Potent, broad-spectrum antimicrobial activity against bacteria (Gram-positive and -negative), yeasts, and molds.[4][7][14] |

Applications in Research and Development

α-PLL is extensively used in research to coat solid surfaces, such as plastic dishes and glass coverslips.[3] Its cationic nature enhances the electrostatic interaction with the negatively charged cell membrane, promoting cell adhesion, proliferation, and differentiation.[15] This makes it an invaluable tool for the culture of fastidious cell types, including primary neurons. Poly-D-lysine (PDL), a stereoisomer, is also used for this purpose and is resistant to enzymatic degradation by cellular proteases, which may offer longer-term stability for some cultures.[11]

The unique properties of ε-PLL have led to its use in a wider range of applications beyond simple cell adhesion.

-

Antimicrobial Agent: ε-PLL is a GRAS-approved food preservative in several countries.[3][6] Its potent antimicrobial mechanism involves electrostatic adsorption to the negatively charged microbial cell surface, leading to membrane disruption and cell death.[3][12] This "carpet-like" mechanism, where the polymer destabilizes the membrane by interacting with phospholipid head groups, makes it effective against a broad spectrum of microbes.[6][12][16]

-

Drug and Gene Delivery: The cationic nature of ε-PLL allows it to form complexes with negatively charged molecules like DNA, siRNA, and certain proteins.[17][18] This makes it a promising non-viral vector for gene therapy and a carrier for drug delivery systems.[9][19][20] Its biodegradability and low toxicity are significant advantages over many synthetic cationic polymers.[10]

-

Tissue Engineering: ε-PLL is being explored in tissue engineering for creating hydrogels and scaffolds.[21] It can be incorporated into biomaterials to provide antimicrobial properties and to create dynamic, cell-adhesive environments that support cell proliferation.[13][21]

Detailed Experimental Protocols

This protocol is a generalized method for coating plastic or glass surfaces to enhance cell attachment.

Materials:

-

α-Poly-L-lysine hydrobromide (e.g., Sigma-Aldrich P6282, MW 70,000-150,000)

-

Sterile, tissue culture grade water or Phosphate-Buffered Saline (PBS)

-

Culture vessels (e.g., 6-well plates, 100 mm dishes, or glass coverslips)

Procedure:

-

Prepare Stock Solution: Prepare a 0.1 mg/mL (0.01%) working solution of α-PLL by diluting a stock or dissolving the powder in sterile, tissue culture grade water.[22][23]

-

Sterilization: If prepared from powder, sterile filter the solution through a 0.22 µm filter.

-

Coating: Add a sufficient volume of the α-PLL solution to the culture surface to cover it completely (e.g., 1 mL for a 35 mm dish or a well in a 6-well plate).[24] Rock the vessel gently to ensure even distribution.

-

Incubation: Incubate the vessel at room temperature for 5 minutes to 1 hour.[22][23][24] A longer incubation is not typically necessary.

-

Aspiration: Carefully aspirate the α-PLL solution from the vessel. Ensure no solution remains.

-

Washing: Thoroughly rinse the surface two to three times with sterile water or PBS to remove any unbound polymer.[22]

-

Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[24] The coated ware can be stored at 4°C for up to one week.[23]

This protocol outlines a conceptual workflow for forming nanoparticles using ε-PLL as a cationic polymer to encapsulate a negatively charged therapeutic, such as siRNA.

Materials:

-

ε-Poly-L-lysine (food or pharma grade)

-

Therapeutic agent (e.g., siRNA)

-

Nuclease-free buffer (e.g., citrate (B86180) buffer, pH 4.0, to ensure ε-PLL is fully protonated)

Procedure:

-

Solution Preparation: Prepare a stock solution of ε-PLL in the chosen buffer. Prepare the siRNA therapeutic in a separate aliquot of the same buffer.

-

Complexation: While vortexing the siRNA solution gently, add the ε-PLL solution dropwise. The electrostatic interaction between the cationic ε-PLL and the anionic siRNA will drive the self-assembly of nanoparticles.

-

Ratio Optimization: The N/P ratio (ratio of nitrogen atoms in ε-PLL's amine groups to phosphate (B84403) groups in the siRNA backbone) is a critical parameter. This must be optimized experimentally to achieve stable, well-formed nanoparticles with a net positive surface charge for cellular uptake.

-

Incubation: Allow the mixture to incubate at room temperature for 20-30 minutes to ensure stable nanoparticle formation.

-

Characterization:

-

Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.

-

Encapsulation Efficiency: Quantify the amount of siRNA encapsulated using techniques like gel retardation assays or fluorescence-based assays after separating the nanoparticles from the solution.

-

-

Application: The resulting nanoparticle suspension can be used for in vitro or in vivo delivery studies after appropriate purification and dilution in a physiologically compatible buffer.

Conclusion

While both α-Poly-L-lysine and ε-Poly-L-lysine are cationic polymers of the same amino acid, their structural differences lead to distinct functional profiles and applications. α-PLL remains the gold standard for promoting cell adhesion in routine cell culture due to its straightforward synthetic nature and efficacy.[1][3] In contrast, ε-PLL, a natural and highly biocompatible polymer, offers a much broader application scope, excelling as a potent antimicrobial agent and showing significant promise in advanced fields like drug delivery and tissue engineering.[1][9][19] The choice between these two polymers should be guided by the specific requirements of the application, with α-PLL favored for surface modification and ε-PLL for applications requiring high biocompatibility and potent bioactivity.

References

- 1. α-Polylysine vs. ε-Polylysine: Structural, Functional, and Industrial Differences Explained [cn-polylysine.com]

- 2. Explain the difference between ε-Polylysine, ε-Polylysine hydrochloride, and α-Polylysine [jnc-corp.co.jp]

- 3. Polylysine - Wikipedia [en.wikipedia.org]

- 4. epsilon-Poly-L-lysine: microbial production, biodegradation and application potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in microbial ε-poly-L-lysine fermentation and its diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Antimicrobial Mechanism of Action of Epsilon-Poly-l-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. foodsweeteners.com [foodsweeteners.com]

- 8. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Epsilon-poly-L-lysine: Recent Advances in Biomanufacturing and Applications [frontiersin.org]

- 10. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. ANTIMICROBIAL ACTION OF ε-POLY-L-LYSINE [jstage.jst.go.jp]

- 15. merckmillipore.com [merckmillipore.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Advanced Delivery Systems Based on Lysine or Lysine Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Poly-Epsilon-Lysine Hydrogels with Dynamic Crosslinking Facilitates Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. neuvitro.com [neuvitro.com]

- 23. cellsystems.eu [cellsystems.eu]

- 24. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]

The Role of Poly-L-lysine Hydrochloride in Promoting Electrostatic Interactions at the Cell Surface: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-L-lysine (PLL) hydrochloride is a synthetic, positively charged amino acid polymer widely utilized in biomedical research and development to enhance cell adhesion to solid substrates. This technical guide provides an in-depth analysis of the fundamental role of PLL in promoting electrostatic interactions at the cell-surface interface. It details the physicochemical properties of PLL, elucidates the mechanisms by which it facilitates cell attachment, and explores its applications in cell culture, drug delivery, and gene therapy. This document also provides detailed experimental protocols for surface coating and quantitative analysis, alongside a summary of key quantitative data to aid in experimental design and interpretation. Furthermore, signaling pathways influenced by PLL-mediated cell adhesion are illustrated to provide a comprehensive understanding of its biological impact.

Introduction

The interaction between cells and the extracellular matrix (ECM) is a critical determinant of cell fate, influencing adhesion, proliferation, differentiation, and migration. In vitro, creating an environment that mimics the supportive role of the ECM is essential for robust and reproducible cell-based assays and for the development of advanced therapeutic strategies. Poly-L-lysine (PLL), a homopolymer of the essential amino acid L-lysine, serves as a powerful tool to modify surfaces and promote cell adhesion. Its primary mechanism of action is rooted in electrostatics; the positively charged ε-amino groups on the lysine (B10760008) residues interact with the net negative charge of the cell membrane, which is rich in anionic components like sialic acid residues and phospholipids.[1][2] This guide will delve into the technical aspects of utilizing PLL to manipulate cell-surface interactions for a variety of research and drug development applications.

Physicochemical Properties of Poly-L-lysine Hydrochloride

Poly-L-lysine hydrochloride is a water-soluble polypeptide. The key properties of PLL that are relevant to its function in promoting cell adhesion are summarized in the table below. The molecular weight of PLL is a critical parameter, as higher molecular weight polymers provide more charge sites per molecule for interaction with the cell surface.[3]

| Property | Value/Range | Significance |

| Molecular Formula | (C₆H₁₂N₂O·HCl)n | Indicates the repeating monomer unit. |

| Molecular Weight | 15,000 - >300,000 Da | Higher MW offers more binding sites.[3] |

| Charge | Polycationic | The primary basis for its interaction with the negatively charged cell surface.[4] |

| Isoelectric Point (pI) | ~9.0 - 10.5 | Positively charged at physiological pH (~7.4).[5] |

| Solubility | Soluble in water | Allows for easy preparation of coating solutions.[3] |

Mechanism of Action: Promoting Electrostatic Interaction

The primary role of PLL in promoting cell adhesion is to alter the surface charge of a substrate from neutral or negative to a net positive charge.[4] Most cell culture surfaces, such as tissue culture-treated polystyrene, are negatively charged. The cell membrane also presents a net negative charge due to the presence of sialic acid residues on glycoproteins and glycolipids, as well as phosphate (B84403) groups in phospholipids.

The workflow for PLL-mediated cell adhesion can be summarized as follows:

References

A Technical Guide to Poly-L-lysine's Positive Charge for Surface Coating

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Poly-L-lysine (PLL), a synthetic polymer widely used to modify surfaces in biomedical research. Its efficacy stems from the cationic nature of its lysine (B10760008) residues, which facilitates the electrostatic interaction with negatively charged cells and biomolecules. This document details the physicochemical properties of PLL, protocols for its application, and its impact on cellular behavior.

Physicochemical Properties of Poly-L-lysine

Poly-L-lysine is a homopolypeptide of the amino acid L-lysine. The key to its function is the primary amine group on the side chain of each lysine monomer. At physiological pH, this group is protonated, conferring a strong positive charge to the polymer. This polycationic nature allows it to interact strongly with anionic sites on cell membranes, tissue sections, and glass or plastic surfaces.[1][2]

The molecular weight of PLL is a critical parameter, influencing the viscosity of the coating solution and the density of available cell attachment sites.[3][4] Lower molecular weight PLL (30,000-70,000 Da) is less viscous and easier to handle, while higher molecular weight variants (>300,000 Da) offer more binding sites per molecule.[3] A common compromise is the 70,000-150,000 Da range.[3][4]

It is important to distinguish between Poly-L-lysine (PLL) and its enantiomer, Poly-D-lysine (PDL). While both function similarly as coating agents, PDL is resistant to degradation by cellular proteases, which can be advantageous for long-term cultures or with cells that exhibit high proteolytic activity.[2][5][6]

The following table summarizes the key properties of L-lysine, the monomer unit of PLL, which dictate the polymer's overall charge characteristics.

| Property | Value | Significance |

| pKa (α-carboxyl group) | ~2.2 | The carboxyl group is deprotonated and negatively charged at physiological pH. |

| pKa (α-amino group) | ~9.0 | The α-amino group is protonated and positively charged at physiological pH. |

| pKa (side chain ε-amino group) | ~10.5 | The side chain is protonated and positively charged at physiological pH, providing the polymer's primary charge.[7] |

| Isoelectric Point (pI) | ~9.5 - 10.1 | The pH at which the molecule has no net electrical charge.[8][9] |

Mechanism of Surface Coating and Cell Adhesion

Standard tissue culture plastic and glass substrates possess a net negative charge.[10][11] Coating these surfaces with PLL alters the surface charge to a net positive, creating a more favorable environment for cell adhesion.[10] The process is driven by the electrostatic attraction between the positively charged ε-amino groups of the adsorbed PLL and the negatively charged ions of the cell membrane, such as those found in proteoglycans.[2][4][12]

dot graph "pH_and_Charge_Relationship" { layout=dot; rankdir=LR; splines=ortho; bgcolor="#FFFFFF"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Effect of pH on the protonation state and charge of the lysine side chain."

Experimental Protocols

The success of a PLL coating depends on careful adherence to established protocols. The optimal conditions, including concentration and incubation time, should be determined for each specific cell line and substrate.[13]

This protocol is a generalized procedure; specific concentrations and volumes may need to be optimized.

-

Preparation of PLL Stock Solution: Aseptically dissolve Poly-L-lysine hydrobromide in sterile, tissue-culture grade water to create a stock solution (e.g., 1 mg/mL).[6] This solution can be filter-sterilized and stored in aliquots at -20°C for several months.[3][6]

-

Preparation of Working Solution: Dilute the stock solution with sterile water or phosphate-buffered saline (PBS) to the desired working concentration. A common starting concentration is 0.1 mg/mL (or 0.01% w/v).[14][15] For enhanced adsorption, a pH of 8.5 in borate (B1201080) buffer can be used, but thorough rinsing is critical.[13]

-

Coating the Surface: Add a sufficient volume of the working solution to completely cover the culture surface (e.g., 1.0 mL for a 25 cm² flask). Rock the vessel gently to ensure an even coating.

-

Incubation: Incubate the cultureware at room temperature (18-26°C) or 37°C for a period ranging from 5 minutes to 1 hour.[16][17] Longer incubation times do not necessarily improve performance.[16]

-

Rinsing: Aspirate the PLL solution. Rinse the surface thoroughly 2-3 times with a large volume of sterile, tissue-culture grade water or PBS to remove any unbound PLL, which can be toxic to cells.[14]

-

Drying: Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[14][15] Coated vessels can be wrapped and stored at 4°C for up to two weeks.[14]

dot graph "Experimental_Workflow_for_PLL_Coating" { layout=dot; rankdir=TB; bgcolor="#FFFFFF"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

} caption: "A typical workflow for coating cell culture surfaces with Poly-L-lysine."

Quantitative Analysis of PLL-Coated Surfaces

The effectiveness of a PLL coating can be quantified by measuring changes in surface properties. Two common methods are the analysis of water contact angle and zeta potential.

-

Water Contact Angle: This measurement indicates the hydrophilicity of a surface. A successful PLL coating typically increases the surface's hydrophilicity, resulting in a lower water contact angle compared to the uncoated substrate.

-

Zeta Potential: This is a measure of the magnitude of the electrostatic charge at the solid-liquid interface. A shift from a negative zeta potential (characteristic of uncoated glass or plastic) to a strong positive zeta potential confirms the successful adsorption of the cationic PLL polymer.

The following table presents representative data on how PLL coating modifies surface properties.

| Surface | Coating | Water Contact Angle (°) | Zeta Potential (mV) |

| Plastic Culture Dish | Uncoated | 70.3 ± 1.5[18] | Negative (typical) |

| Plastic Culture Dish | 0.01% PLL | 40.5 ± 1.2[18] | N/A |

| Si₃N₄ | Uncoated | 58.7 ± 1.2[18] | N/A |

| Si₃N₄ | 0.01% PLL | 37.1 ± 1.6[18] | N/A |

| Silica | Uncoated | N/A | -73 ± 4 (at pH 5.8, I=10⁻³ M)[19] |

| LC Droplets | Coated with PLL | N/A | +49.6[20] |

| Magnetic Nanoparticles | Coated with PLL | N/A | > +25 (at pH 7.4, CNaCl < 0.2 M)[21] |

Impact on Cellular Signaling

While PLL is considered a synthetic and passive coating that does not directly activate specific signaling pathways through ligand-receptor interactions, its role in promoting cell adhesion is a prerequisite for subsequent cell signaling events.[2][10] The adhesion mediated by the electrostatic attraction between the PLL-coated surface and the cell membrane allows for:

-

Integrin-Independent Attachment: The initial binding is primarily electrostatic and does not require integrin engagement.[14]

-

ECM Protein Adsorption: The positively charged surface can enhance the adsorption of extracellular matrix (ECM) proteins (e.g., fibronectin, vitronectin) secreted by the cells or present in the serum.[10][22]

-

Focal Adhesion Formation: Once cells attach and spread, they can deposit their own ECM. This matrix then allows for integrin clustering and the formation of focal adhesions, which are critical for activating downstream signaling pathways that regulate cell survival, proliferation, differentiation, and migration.

However, it is crucial to note that in some specific cell types, the strong adhesion induced by PLL can trigger unintended signaling cascades. For example, in THP-1 monocytes, PLL-induced adhesion has been shown to activate the NLRP3 inflammasome, leading to pyroptosis, a form of inflammatory cell death.[23][24][25]

dot digraph "Cell_Adhesion_Signaling_Pathway" { layout=dot; rankdir=TB; splines=true; overlap=false; bgcolor="#FFFFFF"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "General and cell-specific signaling events following adhesion to PLL."

References

- 1. tedpella.com [tedpella.com]

- 2. biomat.it [biomat.it]

- 3. 101.200.202.226 [101.200.202.226]

- 4. info.reprocell.com [info.reprocell.com]

- 5. analytics-shop.com [analytics-shop.com]

- 6. poly-lysine coating of Glass bottom dishes and glass bottom plates [cellvis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. coleparmer.com [coleparmer.com]

- 11. dendrotek.ca [dendrotek.ca]

- 12. Poly-lysine Types for Biomedical Applications [sigmaaldrich.com]

- 13. neuvitro.com [neuvitro.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. sciencellonline.com [sciencellonline.com]

- 18. Item - Analysis of the effect of poly-L-lysine coating on contact angles. - Public Library of Science - Figshare [plos.figshare.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Development of Positively Charged Poly-L-Lysine Magnetic Nanoparticles as Potential MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Poly-L-Lysine and Human Plasmatic Fibronectin Films as Proactive Coatings to Improve Implant Biointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Poly-l-lysine-caused cell adhesion induces pyroptosis in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biocompatibility of Poly-L-lysine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of Poly-L-lysine hydrochloride (PLL) and its biocompatibility for in vitro applications. It covers the fundamental mechanism of action, factors influencing its cytotoxic potential, quantitative data from various studies, and detailed experimental protocols for its use as a substrate coating.

Introduction: The Role of Poly-L-lysine in Cell Culture

Poly-L-lysine (PLL) is a synthetic, water-soluble homopolymer of the essential amino acid L-lysine.[1] As a polycationic molecule, it carries a net positive charge at physiological pH.[2] This property is central to its primary application in in vitro research: a coating agent for culture substrates like plastic and glass.[3][4]

Many anchorage-dependent cells require a suitable surface to attach, proliferate, and differentiate. Standard tissue culture plastic possesses a net negative charge, which is not always sufficient for robust cell attachment.[4] PLL is used to create a uniform, positively charged surface that enhances the electrostatic interaction between the cell and the substrate.[5][6] This improved adhesion is particularly beneficial for the culture of primary neurons, glial cells, neuroblastomas, and various transfected cell lines, especially in serum-free or low-serum conditions.[6]

Mechanism of Action: Enhancing Cell Adhesion

The functionality of PLL as an adhesion factor is based on a straightforward electrostatic principle. The negatively charged ions of the cell membrane are attracted to the dense layer of positive charges provided by the PLL-coated surface.[5][7] This interaction facilitates a stronger and more rapid attachment of cells than on uncoated surfaces.

The process can be visualized as follows:

-

The culture substrate (e.g., polystyrene) has a native negative charge.

-

The substrate is incubated with a PLL solution. The polycationic PLL adsorbs to the surface, creating a net positive charge.

-

Cells, which typically have a net negative surface charge due to sialic acid and other anionic groups on the cell membrane, are introduced.

-

A strong electrostatic attraction forms between the negatively charged cell membrane and the positively charged PLL layer, promoting firm adhesion.[7]

Biocompatibility and Cytotoxicity Assessment

When used correctly as a coating material, PLL is considered highly biocompatible.[2][8] However, its safety profile is highly dependent on several factors, including concentration, molecular weight, application method, and cell type.

Key Considerations:

-

Application Method: The standard and safest method is to use PLL as a surface coating, followed by a thorough rinsing step to remove any free (unadsorbed) polymer.[9][10] Free PLL in the culture medium can be toxic to cells.[9][10]

-

Concentration: The cytotoxicity of PLL is dose-dependent.[11] While low concentrations used for coating are safe and can even promote proliferation, high concentrations of free PLL in solution can decrease metabolic activity and induce apoptosis and genotoxicity.[12][13]

-

Molecular Weight (MW): Cytotoxicity is strongly correlated with the polymer's molecular weight. High MW polymers (e.g., >70 kDa) are significantly more cytotoxic than low MW polymers (e.g., <15 kDa).[14] One study noted that a 3 kDa polylysine (B1216035) polymer possessed less than 1/20th the cytotoxicity of a 70 kDa polymer.[14]

-

Cell Type Specificity: The effects of PLL can vary between cell types.[14] For example, while it is widely used to improve the attachment and survival of neuronal cells, some studies have reported potent cytotoxicity with HeLa cells.[6][14]

Quantitative Data Summary

The following table summarizes findings from various studies on the effects of PLL on cell viability and function.

| Parameter | Cell Type | Findings | Source(s) |

| Concentration | Neuro2A | Toxicity is concentration-dependent; increasing concentrations of free PLL for 24h leads to a significant decline in metabolic activity and cell viability. | [11][12] |

| Concentration | Human Mesenchymal Stem Cells (MSCs) | A low concentration of PLL promoted MSC adhesion, proliferation, and chondrogenic differentiation, while a high concentration was toxic. | [13] |

| Molecular Weight | HeLa Cells, Ehrlich Ascites Tumor Cells | High MW polymers (70 kDa) possess over 20 times the cytotoxicity of low MW polymers (3 kDa) on a weight basis. | [14] |

| Coating vs. Free | General | Free polyaminoacids are cytotoxic; thorough washing after coating is essential for biocompatibility. | [9][10] |

| Gene Expression | Human Mesenchymal Stem Cells (MSCs) | Culture on PLL-coated plates upregulated genes involved in cell adhesion, FGF-2 signaling, cell cycle, and stemness, delaying senescence. | [1] |

Experimental Protocols

Proper implementation of coating protocols is critical to ensure biocompatibility and achieve optimal cell attachment.

General Protocol for Coating Cultureware with PLL

This protocol synthesizes common methodologies for coating plastic or glass culture surfaces.[9][15][16]

Materials:

-

Poly-L-lysine hydrochloride (lyophilized powder or pre-made solution)

-

Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS)

-

Sterile filtration unit (0.22 µm), if starting from powder

Procedure:

-

Reconstitution & Dilution:

-

Prepare a stock solution (e.g., 1 mg/mL) by dissolving PLL powder in sterile water.

-

Aseptically filter the stock solution through a 0.22 µm filter.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL (100 µg/mL) using sterile water or PBS.

-

-

Coating the Surface:

-

Add a sufficient volume of the working solution to completely cover the culture surface. A typical volume is 1 mL per 25 cm².[16]

-

Gently rock the vessel to ensure even distribution.

-

-

Incubation:

-

Aspiration and Rinsing (Critical Step):

-

Drying:

Influence on Signaling Pathways

While PLL's primary role is physical, the resulting cell adhesion can have significant downstream effects on cellular signaling. Proper attachment to a substrate is crucial for preventing a form of programmed cell death known as anoikis and for activating pathways related to proliferation and differentiation.

A study on mesenchymal stem cells (MSCs) demonstrated that culturing on a PLL-coated surface provides a favorable microenvironment that delays senescence.[1] This was achieved through the upregulation of genes associated with key pro-survival and proliferation pathways.[1]

Conclusion

Poly-L-lysine hydrochloride is a highly effective and biocompatible material for promoting cell adhesion in in vitro studies when used correctly. Its utility stems from a simple electrostatic mechanism that enhances the interaction between cells and culture substrates. The biocompatibility is critically dependent on its application as a rinsed surface coating, as free PLL can exhibit dose- and molecular-weight-dependent cytotoxicity. By adhering to established protocols, researchers can reliably use PLL to improve the attachment, growth, and survival of a wide variety of cell types, making it an invaluable tool in cell culture.

References

- 1. Poly-L-lysine Prevents Senescence and Augments Growth in Culturing Mesenchymal Stem Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(α-l-lysine)-based nanomaterials for versatile biomedical applications: Current advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencellonline.com [sciencellonline.com]

- 4. coleparmer.com [coleparmer.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. biomat.it [biomat.it]

- 7. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. neuvitro.com [neuvitro.com]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation and comparison of cytotoxicity, genotoxicity, and apoptotic effects of poly-l-lysine/plasmid DNA micro- and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of poly(L-lysine), poly(acrylic acid) and poly(ethylene glycol) on the adhesion, proliferation and chondrogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antineoplastic activity of poly(L-lysine) with some ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Poly-L-Lysine Cell Attachment Protocol [sigmaaldrich.com]

- 16. cellsystems.eu [cellsystems.eu]

A Technical Guide to Poly-L-lysine Hydrochloride as a Non-Specific Attachment Factor for Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly-L-lysine (PLL) is a synthetic, positively charged polymer of the amino acid L-lysine. It is widely utilized in cell culture and histology to promote the adhesion of cells to solid substrates. This document provides a comprehensive technical overview of Poly-L-lysine hydrochloride's mechanism of action, detailed experimental protocols for its use, and a summary of critical quantitative parameters. The primary function of PLL is to modify a typically negatively charged surface (like polystyrene or glass) into a net positively charged surface, thereby enhancing the electrostatic attraction between the surface and the negatively charged cell membrane. This non-specific adhesion is invaluable for the culture of weakly adherent cells, for improving attachment in low-serum or serum-free conditions, and for preventing cell detachment during experimental procedures.

Mechanism of Action

Poly-L-lysine hydrochloride is a polycationic molecule, meaning it possesses multiple positive charges at physiological pH.[1] Standard cell culture surfaces, such as tissue culture-treated polystyrene and glass, typically have a net negative charge. Similarly, the outer surface of the cell membrane is rich in negatively charged molecules like sialic acids and heparan sulfate (B86663) proteoglycans.[2][3]

When a PLL solution is applied to a culture surface, the polymer adsorbs to the substrate. This process effectively masks the surface's inherent negative charge and creates a uniform layer of positive charges.[4] When cells are subsequently introduced, the electrostatic attraction between the negatively charged cell membrane and the positively charged PLL-coated surface promotes rapid and firm attachment.[5][6] This interaction is non-specific and does not involve cell surface receptors, distinguishing it from attachment mediated by extracellular matrix (ECM) proteins like fibronectin or laminin.[4]

Data Presentation: Quantitative Parameters

The optimal conditions for using PLL must be determined empirically for each cell line and application.[5][7] However, the following tables summarize common starting parameters derived from established protocols.

Table 1: Concentration and Volume Recommendations

| Application | Parameter | Typical Value | Source(s) |

| Cell Culture | Working Concentration | 0.01% - 0.1% (w/v) or 0.1 mg/mL | [8][9][10] |

| Surface Density | 2 µg/cm² | [11][12] | |

| Coating Volume | 1.0 mL per 25 cm² | [5][6][9] | |

| 50 µL per cm² | [13] | ||

| Histology | Working Concentration | 0.1% (w/v) (often diluted 1:10 from stock) | [1][14][15] |

| Coating Method | Dip slides for 5 minutes | [14][16] |

Table 2: Protocol and Storage Parameters

| Parameter | Typical Value(s) | Source(s) |

| Molecular Weight | 70,000 - 150,000 Da (commonly preferred) | [11][14][17] |

| >30,000 Da (generally effective) | [7][18] | |

| 150,000 - 300,000 Da | [1] | |

| Incubation Time | 5 minutes to 1 hour | [5][9][11][14] |

| Overnight is also used for robust coating | [8][9] | |

| Incubation Temperature | Room Temperature (18-26°C) or 37°C | [9][11][15] |

| Stock Solution Storage | 2-8°C (short-term); -20°C (long-term, ≥ 2 years) | [1][14][19] |

| Working Solution Storage | 2-8°C (stable for at least 3 months) | [1][15] |

| Coated Surface Storage | Dry, sterile, for up to 1 week (or longer if protected) | [9][10] |

Experimental Protocols

To maintain sterility, all operations should be performed in a laminar flow hood using aseptic techniques.[9]

Preparation of PLL Working Solution (0.1 mg/mL)

This is a common starting concentration for coating cell culture vessels.

-

Reconstitution: Aseptically add 50 mL of sterile, tissue culture-grade water to a vial containing 5 mg of Poly-L-lysine hydrochloride.[5][6]

-

Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

-

Sterilization (if required): If the starting material was not sterile, the resulting solution should be sterilized by filtration through a 0.2 µm syringe filter.[9][20] Many commercial PLL solutions are supplied pre-sterilized.[10]

Protocol for Coating Cell Cultureware (Plates, Flasks, Coverslips)

-

Dispense Solution: Add a sufficient volume of the 0.1 mg/mL PLL working solution to completely cover the culture surface. A common guideline is 1.0 mL per 25 cm² of surface area.[5][6]

-

Ensure Even Coating: Gently rock or swirl the vessel to ensure the entire surface is wetted by the solution.[14]

-

Incubate: Let the vessel sit at room temperature for 5-60 minutes.[5][9] Incubation time can be optimized; longer times may improve coating for some applications.

-

Aspirate: Carefully remove the PLL solution by aspiration.

-

Rinse: Thoroughly rinse the surface with sterile, tissue culture-grade water or PBS to remove any unbound PLL, which can be cytotoxic.[8][21] It is recommended to rinse at least twice.[12][13]

-

Dry: Allow the surface to dry completely in the laminar flow hood for at least 2 hours before introducing cells and medium.[5][14] A drying step is critical for establishing a stable coating.[22]

Protocol for Coating Histology Slides

-

Prepare Diluted Solution: Dilute a 0.1% (w/v) stock solution of PLL 1:10 with deionized water.[1][16]

-

Clean Slides: Ensure slides are clean before coating. If necessary, pre-treat with an acid wash (e.g., 1% HCl in 70% ethanol).[14][16]

-

Incubate: Place clean slides in a slide rack and immerse them in the diluted PLL solution for 5 minutes.[16]

-

Drain and Dry: Remove the slides, drain the excess liquid, and dry them in a 60°C oven for one hour or at room temperature overnight.[14][16]

Important Considerations and Troubleshooting

-

Poly-L-lysine vs. Poly-D-lysine: PLL is the naturally occurring enantiomer. Some cell types secrete proteases that can digest the PLL coating over time, causing cells to detach.[17][23] In such cases, or for long-term cultures, Poly-D-lysine (PDL), a synthetic enantiomer resistant to enzymatic degradation, is the preferred choice.[3][4][24]

-

Molecular Weight: The molecular weight of PLL can influence its properties. Higher molecular weight polymers (>70,000 Da) provide more binding sites per molecule and are often preferred for cell culture.[14][17] However, very high concentrations and molecular weights can sometimes induce cell lysis or other cytotoxic effects.[25]

-

Cytotoxicity: Residual, unbound PLL is toxic to cells.[21] Thorough rinsing after the coating step is critical to prevent cell death.

-

Uneven Coating: If uneven coating occurs, especially on glass, pre-treating the surface with an acid wash or 1 mM magnesium acetate (B1210297) can improve wettability and result in a more uniform PLL layer.[10][14]

-

Coating Detachment: In some cases, the PLL layer itself can detach from the substrate, particularly glass coverslips.[22] Ensuring coverslips are thoroughly cleaned (e.g., acid-washed) and completely dried after coating can mitigate this issue.[22][26]

Conclusion

Poly-L-lysine hydrochloride is a simple, effective, and widely-used reagent for promoting non-specific cell adhesion to various substrates. By creating a net positive surface charge, it facilitates the attachment of a broad range of cell types, including primary neurons, glial cells, and various transfected cell lines.[4][27] Understanding the underlying electrostatic mechanism, adhering to established protocols for coating and rinsing, and considering factors such as molecular weight and the choice between L- and D-isomers will enable researchers to reliably utilize PLL to improve experimental success and consistency.

References

- 1. tedpella.com [tedpella.com]

- 2. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dendrotek.ca [dendrotek.ca]

- 4. biomat.it [biomat.it]

- 5. 多聚-L-赖氨酸细胞附着实验方案 [sigmaaldrich.com]

- 6. Poly-L-Lysine Cell Attachment Protocol [merckmillipore.com]

- 7. Poly-lysine Types for Biomedical Applications [merckmillipore.com]

- 8. neuvitro.com [neuvitro.com]

- 9. cellsystems.eu [cellsystems.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. file.elabscience.com [file.elabscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. emsdiasum.com [emsdiasum.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. reprocell.com [reprocell.com]

- 18. Poly- L -lysine 30,000 26124-78-7 [sigmaaldrich.com]

- 19. Poly-L-Lysine (PLL), [3hbiomedical.com]

- 20. researchgate.net [researchgate.net]

- 21. Extracellular Matrices (ECM) Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. pediaa.com [pediaa.com]

- 24. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]

- 25. Optimal Poly(l-lysine) Grafting Density in Hydrogels for Promoting Neural Progenitor Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Storage and Stability of Poly-L-lysine Hydrochloride Solutions for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling Poly-L-lysine hydrochloride (PLL) solutions to ensure their stability and efficacy in research applications. From optimal storage conditions to degradation pathways and analytical methods for stability assessment, this document serves as a technical resource for laboratory personnel.

Introduction to Poly-L-lysine Hydrochloride in Research

Poly-L-lysine hydrochloride is a synthetic, positively charged polymer of the amino acid L-lysine (B1673455). Its cationic nature at physiological pH allows it to mediate the adhesion of cells to solid substrates, making it an indispensable tool in cell culture, histology, and various drug delivery applications. The electrostatic interaction between the positively charged PLL and the net negative charge of the cell membrane promotes cell attachment, spreading, and growth.[1][2][3] The stability of PLL solutions is paramount, as degradation can lead to a loss of positive charge and a corresponding decrease in its cell-binding efficacy, ultimately affecting experimental reproducibility and outcomes.

Storage and Handling of Poly-L-lysine Hydrochloride Solutions

Proper storage is crucial for maintaining the integrity of PLL solutions. Stability is influenced by factors such as temperature, pH, concentration, and the presence of contaminants.

Recommended Storage Conditions

Stock solutions and diluted working solutions of PLL have different storage requirements. Adherence to these recommendations can significantly extend the shelf-life of the reagent.

| Solution Type | Concentration | Storage Temperature | Duration | Reference(s) |

| Stock Solution (Lyophilized Powder) | Not Applicable | -20°C (desiccated) | Long-term (months to years) | [4] |

| Stock Solution (Aqueous) | 0.1% to 1% (w/v) | 2-8°C | Up to 2 years | |

| -20°C (aliquoted) | At least 2 years | [5] | ||

| Diluted Working Solution | 0.01% to 0.1% (w/v) | 2-8°C | At least 3 months | [6] |

| Coated Cultureware | Not Applicable | 2-10°C | Up to 1 week | |

| Coated Slides | Not Applicable | Room Temperature (protected from dust) | Up to 1 year | [7] |

Preparation of Sterile Solutions

To prevent microbial contamination, which can degrade the polymer and affect cell cultures, PLL solutions should be prepared and handled using aseptic techniques.

Below is a workflow for the sterile preparation of a PLL working solution.

Stability of Poly-L-lysine Hydrochloride Solutions

The stability of PLL is influenced by both chemical and physical factors. Degradation can occur through hydrolysis of the peptide bonds, particularly at extremes of pH and elevated temperatures.

Chemical Stability and Degradation

The peptide bonds in the poly-L-lysine backbone are susceptible to hydrolysis. This process can be accelerated by:

-

pH: PLL is more stable at neutral to slightly acidic pH. Highly acidic or alkaline conditions can promote hydrolysis. One study on ε-poly-L-lysine showed a degradation rate of about 0% in a 0.01 mol/L hydrochloric acid solution, while it reached 75% in a 0.01 mol/L sodium hydroxide (B78521) solution.[8]

-

Temperature: Elevated temperatures increase the rate of hydrolysis. A study on ε-poly-L-lysine demonstrated good thermal stability, with a degradation rate of only 6% after heating at 121°C for 20 minutes.[8]

-

Enzymatic Degradation: Certain proteases secreted by cells can digest poly-L-lysine.[9] In such cases, using the enantiomer, poly-D-lysine, which is resistant to enzymatic degradation, is recommended.[4]

While specific kinetic data for the hydrolysis of poly-L-lysine hydrochloride across a wide range of pH and temperatures is not extensively documented in publicly available literature, the general principles of peptide hydrolysis apply.

Physical Stability

The conformation of PLL in solution is dependent on pH and temperature. At low pH, the protonated amine groups lead to electrostatic repulsion, favoring a random coil conformation.[7] As the pH increases towards the pKa of the amine groups (around 10.5), the polymer becomes less charged and can adopt more ordered structures like α-helices or β-sheets, which can lead to aggregation.[7] Temperature increases can also induce a transition from α-helix to β-sheet conformations, potentially leading to the formation of hydrophobic aggregates.

Experimental Protocols for Stability Assessment

Assessing the stability of PLL solutions typically involves monitoring changes in its molecular weight distribution over time. Size Exclusion Chromatography (SEC) is a powerful technique for this purpose.

Principle of Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. Larger molecules (higher molecular weight) are excluded from the pores of the chromatography column's stationary phase and thus elute earlier. Smaller molecules (lower molecular weight), resulting from degradation, can penetrate the pores, leading to a longer retention time and later elution.[10]

Detailed Protocol for SEC Analysis of PLL Degradation

This protocol provides a general framework for assessing the degradation of PLL solutions. Specific parameters may need to be optimized based on the available instrumentation and columns.

Objective: To monitor the change in molecular weight distribution of a PLL solution over time under specific storage conditions.

Materials:

-

PLL solution to be tested

-

HPLC system with a UV detector

-

Size Exclusion Chromatography (SEC) column suitable for polypeptides (e.g., Zenix™-80)[11]

-

Mobile phase (e.g., 25 mM sodium acetate (B1210297) with 300 mM NaCl, pH 4.5, or 0.1% TFA in acetonitrile/water)[11][12]

-

Molecular weight standards for calibration (optional, for absolute molecular weight determination)

-

Sterile filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare aliquots of the PLL solution to be tested.

-

Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values).

-

At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve an aliquot for analysis.

-

If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

-

HPLC-SEC Analysis:

-

Equilibrate the SEC column with the chosen mobile phase until a stable baseline is achieved.

-

Set the flow rate (e.g., 0.8 mL/min).[11]

-

Set the UV detector to an appropriate wavelength to detect the peptide bonds (e.g., 214 nm or 220 nm).

-

Inject the prepared PLL sample.

-

Run the chromatography method and record the chromatogram.

-

-

Data Analysis:

-

Analyze the resulting chromatograms. The appearance of new peaks at later retention times or a shift in the main peak towards longer retention times indicates degradation of the PLL.

-

Integrate the peak areas to quantify the percentage of degraded product relative to the intact polymer.

-

Compare the chromatograms from different time points to assess the rate of degradation under the tested conditions.

-

Mechanism of PLL-Mediated Cell Adhesion

The primary function of PLL in research is to facilitate cell adhesion to otherwise non-permissive surfaces. This process is driven by electrostatic interactions.

The polycationic nature of PLL allows it to adsorb to negatively charged surfaces, creating a net positive surface charge.[13][14][15] This positively charged layer then attracts the negatively charged cell surface, which is rich in anionic glycoproteins and proteoglycans, leading to cell attachment.[1][3]

Conclusion

The stability and performance of Poly-L-lysine hydrochloride solutions are critically dependent on proper preparation, storage, and handling. By understanding the factors that influence its degradation and employing appropriate analytical techniques to monitor its integrity, researchers can ensure the reliability and reproducibility of their experiments. This guide provides a foundational understanding and practical protocols to aid in the effective use of PLL in a research setting. For specific applications, optimization of concentrations and coating procedures may be necessary to achieve the desired cellular response.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 101.200.202.226 [101.200.202.226]

- 5. sciencellonline.com [sciencellonline.com]

- 6. tedpella.com [tedpella.com]

- 7. researchgate.net [researchgate.net]

- 8. Degradability of poly-ε-L-lysine [manu61.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. waters.com [waters.com]

- 11. sepax-tech.com [sepax-tech.com]

- 12. technosaurus.co.jp [technosaurus.co.jp]

- 13. researchgate.net [researchgate.net]

- 14. Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Polycationic Advantage: A Technical Guide to Poly-L-lysine Hydrochloride for DNA Complexation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the principles and methodologies governing the use of poly-L-lysine hydrochloride (PLL) as a cationic polymer for the complexation of DNA. Focusing on applications in gene delivery and biotechnology, this document details the underlying mechanisms, experimental protocols, and critical factors that influence the formation and efficacy of PLL-DNA polyplexes.

Core Principles of PLL-DNA Interaction

Poly-L-lysine (PLL) is a synthetic polymer of the essential amino acid L-lysine.[1][2] In its hydrochloride salt form, the primary ε-amino group on the side chain of each lysine (B10760008) residue is protonated, rendering the polymer polycationic at physiological pH.[2] This high density of positive charges is the primary driver for its interaction with nucleic acids like DNA, which possess a negatively charged phosphate (B84403) backbone.[2]

The fundamental interaction is electrostatic, where the positively charged PLL molecules bind non-specifically to the negatively charged DNA, leading to charge neutralization and the condensation of DNA into compact, nanosized particles known as polyplexes.[3][4] This condensation is critical for several reasons:

-

Protection: It shields the DNA from degradation by nucleases present in serum and extracellular environments.[5][6][7]

-

Cellular Uptake: The resulting nanoparticles, typically possessing a net positive surface charge, can interact favorably with the negatively charged cell membrane, facilitating cellular entry.[3][8][9]

-

Delivery: It packages large DNA molecules into structures small enough to be internalized by cells.

The morphology of these condensed structures can vary, including toroidal, rod-like, and spherical shapes, depending on factors such as the PLL length, DNA concentration, and the charge ratio.[10][11][12]

Critical Factors Influencing Polyplex Formation

The formation and characteristics of PLL-DNA polyplexes are not static but are influenced by several key experimental parameters. Optimizing these factors is crucial for achieving desired outcomes like high transfection efficiency and low cytotoxicity.

N/P Ratio

The N/P ratio is one of the most critical parameters in polyplex formulation.[13] It represents the molar ratio of the amine groups (N) in PLL to the phosphate groups (P) in the DNA.[13][14] This ratio dictates the final surface charge and size of the nanoparticle.

-

Low N/P Ratios: Insufficient PLL leads to incomplete DNA condensation, resulting in larger aggregates and a negative surface charge.

-

Stoichiometric N/P Ratios: At the point of charge neutralization, particles tend to aggregate and precipitate due to a lack of electrostatic repulsion.

-

High N/P Ratios: An excess of PLL results in the formation of stable, smaller, positively charged polyplexes that remain in suspension due to electrostatic repulsion.[15] These are typically desired for transfection experiments.

Molecular Weight of PLL

The molecular weight (MW) of the PLL polymer significantly impacts the stability of the resulting polyplexes and their biological activity.

-

Low MW PLL (1-15 kDa): Forms less stable complexes that may unpack more easily inside the cell. While potentially less cytotoxic, they may offer lower transfection efficiency on their own.[16]

-

High MW PLL (>15 kDa): Forms highly stable and compact complexes.[10] This increased stability can enhance DNA protection but may hinder the release of DNA within the cell, a necessary step for transcription. Higher MW PLL can also be associated with increased cytotoxicity.[1][17]

Salt and Buffer Concentration

The ionic strength of the solution affects the electrostatic interactions. High salt concentrations can screen the charges on both PLL and DNA, potentially leading to less efficient condensation or the formation of larger aggregates.[18][19] Cooperative binding of PLL to DNA, which is a prerequisite for forming small, spherical complexes (15-30 nm), occurs within a narrow range of NaCl concentrations.[18][19]

Quantitative Characterization of PLL-DNA Polyplexes

The physical characteristics of PLL-DNA polyplexes are predictive of their performance in biological systems. Dynamic Light Scattering (DLS) and Zeta Potential measurements are standard techniques for their characterization.

Particle Size (Hydrodynamic Diameter)

The size of the polyplex is a critical determinant of the cellular uptake mechanism and efficiency. Ideal nanoparticles for gene delivery are typically in the range of 50-200 nm. The data below illustrates the influence of PLL length and N/P ratio on particle size.

| PLL Type/Length | Target DNA | N/P Ratio | Hydrodynamic Diameter (nm) | Reference |

| PLL (MW: 50,000 Da) | λ-DNA | Not Specified | 61 - 87 | [10] |

| (PNIPAm)77-graft-(PEG)9-block-(PLL)20 | Plasmid DNA | 3 - 18 | 60 - 90 | [3] |

| (PNIPAm)77-graft-(PEG)9-block-(PLL)37 | Plasmid DNA | 3 - 18 | 60 - 90 | [3] |

| (PNIPAm)77-graft-(PEG)9-block-(PLL)65 | Plasmid DNA | 3 - 18 | 60 - 90 | [3] |

| PLL-g-PEG | Plasmid DNA | 3.125 | ~100 | [20] |

| PEI (control) | Plasmid DNA | 10 | ~131 | [21] |

Table 1: Representative data on the hydrodynamic diameter of PLL-DNA polyplexes under various conditions.

Surface Charge (Zeta Potential)

The zeta potential measures the surface charge of the nanoparticles and is a key indicator of colloidal stability and interaction with the cell membrane. A positive zeta potential is generally required for efficient transfection.

| Polycation | N/P Ratio | Zeta Potential (mV) | Reference |

| PLL (MW 29,300 Da) | >0.5 (µg ratio) | -3.22 to +6.55 | [22] |

| (PNIPAm)77-graft-(PEG)9-block-(PLL)z | 3 - 18 | +10 to +20 | [3] |

| PLL/DNA | 2.0 | +48 | [23] |

| PLL/DNA + BSA (1 mg/ml) | 2.0 | -16 | [23] |

| Free Plasmid DNA | 0 | -30.7 | [21] |

Table 2: Influence of N/P ratio and protein interaction on the zeta potential of PLL-DNA polyplexes.

Experimental Methodologies

Protocol for Preparation of PLL-DNA Polyplexes

This protocol provides a general framework for the formation of PLL-DNA complexes for in vitro transfection. Optimization is recommended for specific cell lines and plasmids.

Materials:

-

Poly-L-lysine hydrochloride (PLL)

-

Plasmid DNA (pDNA) of high purity (A260/A280 ratio of ~1.8)

-

Nuclease-free water or low ionic strength buffer (e.g., 20 mM HEPES, pH 7.4)

-

Sterile microcentrifuge tubes

Procedure:

-

Stock Solution Preparation:

-

Calculation of N/P Ratio:

-

Calculate the moles of DNA phosphate groups:

-

Moles of P = (mass of DNA in g) / (average MW of a base pair, ~650 g/mol)

-

-

Calculate the moles of PLL amine groups:

-

Moles of N = (mass of PLL in g) / (MW of lysine monomer, ~164.6 g/mol for HCl form)

-

-

Determine the required volume of PLL stock for the desired N/P ratio.

-

-

Complex Formation:

-

For a single transfection in a 24-well plate (e.g., 500 ng DNA):

-

Step A: Dilute 500 ng of pDNA in 50 µL of serum-free medium or buffer in a sterile tube. Mix gently by flicking the tube.[24][25]

-

Step B: In a separate sterile tube, dilute the calculated amount of PLL for the desired N/P ratio in 50 µL of the same serum-free medium or buffer.[24]

-

Step C: Add the diluted DNA solution (from Step A) to the diluted PLL solution (from Step B). Do not add PLL directly to concentrated DNA.

-

Step D: Mix immediately by gentle pipetting or brief vortexing.

-

Step E: Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.[24][26][27] The solution may appear cloudy.

-

-

Application to Cells:

Protocol for Characterization

Dynamic Light Scattering (DLS) and Zeta Potential:

-

Prepare polyplexes as described above, typically in a larger volume (e.g., 1 mL) using a low ionic strength buffer like 10 mM HEPES.

-

Transfer the solution to an appropriate cuvette (e.g., disposable sizing cuvette for DLS, folded capillary cell for zeta potential).

-

Equilibrate the sample at the desired temperature (e.g., 25°C) in the instrument.

-

Perform measurements according to the instrument's software guidelines. For DLS, analyze the correlation function to obtain the Z-average diameter and Polydispersity Index (PDI). For zeta potential, analyze the electrophoretic mobility.

Visualizing Key Processes and Relationships

Diagrams created using Graphviz DOT language illustrate critical workflows and biological pathways.

Experimental Workflow

Cellular Uptake Pathway

PLL-DNA polyplexes are typically internalized through endocytosis. While multiple pathways can be involved, the general process involves entrapment in an endosome, subsequent escape into the cytoplasm, and eventual transport to the nucleus.[28][29][30][31]

Parameter Interdependencies

The relationship between key formulation parameters and the resulting polyplex characteristics is crucial for rational design. This diagram illustrates how initial choices influence the final product.

References

- 1. blossombio.com [blossombio.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Plasmid DNA Delivery to Cancer Cells with Poly(L-lysine)-Based Copolymers Bearing Thermally Sensitive Segments: Balancing Polyplex Tightness, Transfection Efficiency, and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of PLL-g-PEG-DNA nanoparticles for the delivery of therapeutic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Water-soluble polyion complex associates of DNA and poly(ethylene glycol)-poly(L-lysine) block copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of poly(L-lysine)-complexed plasmid DNA during mechanical stress and DNase I treatment [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mpbio.com [mpbio.com]

- 10. Mechanistic Differences in DNA Nanoparticle Formation in the Presence of Oligolysines and Poly-L-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA condensation by poly-L-lysine at the single molecule level: role of DNA concentration and polymer length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N/P ratio significantly influences the transfection efficiency and cytotoxicity of a polyethylenimine/chitosan/DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring of the Formation and Dissociation of Polyethylenimine/DNA Complexes by Two Photon Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium enhances gene expression when using low molecular weight poly-l-lysine delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 101.200.202.226 [101.200.202.226]

- 18. Biological properties of poly-L-lysine-DNA complexes generated by cooperative binding of the polycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. DNA Polyplexes of a Phosphorylcholine-Based Zwitterionic Polymer for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Zeta potential of transfection complexes formed in serum-free medium can predict in vitro gene transfer efficiency of transfection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. usbio.net [usbio.net]

- 25. Protocols · Benchling [benchling.com]

- 26. genscript.com [genscript.com]

- 27. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 28. pubs.acs.org [pubs.acs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. zora.uzh.ch [zora.uzh.ch]

Methodological & Application

Application Notes and Protocols for Coating Glass Coverslips with Poly-L-lysine for Primary Neuron Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary neuron cultures are indispensable tools in neuroscience research and drug development, providing valuable models to study neuronal function, development, and disease. A critical factor for successful primary neuron culture is the effective adhesion of neurons to the culture substrate. Glass coverslips are often preferred for high-resolution microscopy, but their hydrophilic surface does not readily support neuronal attachment. To overcome this, coverslips are commonly coated with extracellular matrix proteins or synthetic polymers. Poly-L-lysine (PLL), a synthetic polyamino acid, is a widely used coating substrate that enhances electrostatic interactions between the negatively charged cell membrane and the positively charged surface, thereby promoting robust neuronal adhesion and facilitating subsequent differentiation and network formation.[1][2]

This document provides a detailed protocol for coating glass coverslips with Poly-L-lysine for the culture of primary neurons.

Data Presentation: Summary of Poly-L-lysine Coating Parameters

The optimal conditions for Poly-L-lysine coating can vary depending on the specific neuronal cell type and experimental requirements. The following table summarizes the range of quantitative parameters reported in various protocols.

| Parameter | Range | Typical Value(s) | Notes |

| Poly-L-lysine Concentration | 0.01 mg/mL - 1 mg/mL (0.001% - 0.1% w/v) | 0.1 mg/mL (0.01%) | Higher concentrations may not necessarily improve performance and could be cytotoxic if not washed properly.[3][4] |

| Molecular Weight (MW) | 70,000 - >300,000 Da | 70,000 - 150,000 Da | Higher molecular weight PLL may provide more attachment sites.[5] For some applications, a lower molecular weight might be preferred. |

| Solvent | Sterile tissue culture grade water or Borate Buffer (pH 8.5) | Sterile Water | Borate buffer can enhance binding to the glass. |

| Incubation Time | 5 minutes - Overnight | 1 hour at room temperature or overnight at 4°C | Longer incubation times do not always lead to better results. |

| Incubation Temperature | Room Temperature (18-26°C) or 37°C | Room Temperature | Incubation at 37°C is also common.[6] |

| Washing Steps | 1 - 10 washes | 3 washes with sterile water or PBS | Thorough washing is crucial to remove unbound PLL which can be toxic to neurons.[3][4] |

| Drying Time | 2 hours - Overnight | Air dry in a sterile hood for at least 2 hours | Ensure coverslips are completely dry before plating neurons.[6][7] |